![molecular formula C16H16N2O5S B14753683 [4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetamidophenylsulfonamido)phenylacetic Acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of an acetamido group, a sulfonamido group, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidophenylsulfonamido)phenylacetic Acid typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 4-acetamidophenylacetic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino group is then sulfonated using a sulfonating agent such as chlorosulfonic acid to introduce the sulfonamido group.
Coupling: Finally, the sulfonamido group is coupled with another phenylacetic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of 4-(4-Acetamidophenylsulfonamido)phenylacetic Acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Acetamidophenylsulfonamido)phenylacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Acetamidophenylsulfonamido)phenylacetic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Acetamidophenylsulfonamido)phenylacetic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic Acid: A simpler analog with similar structural features but lacking the acetamido and sulfonamido groups.
4-Acetamidophenylacetic Acid: Similar structure but without the sulfonamido group.
4-Sulfonamidophenylacetic Acid: Similar structure but without the acetamido group.
Uniqueness
4-(4-Acetamidophenylsulfonamido)phenylacetic Acid is unique due to the presence of both acetamido and sulfonamido groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16N2O5S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[4-[(4-acetamidophenyl)sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-13-6-8-15(9-7-13)24(22,23)18-14-4-2-12(3-5-14)10-16(20)21/h2-9,18H,10H2,1H3,(H,17,19)(H,20,21) |
Clave InChI |
WOHYEBKGUBUCDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


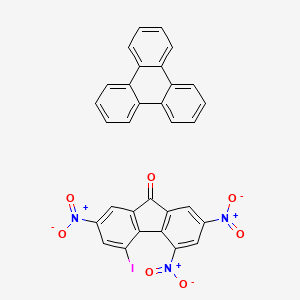
![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)
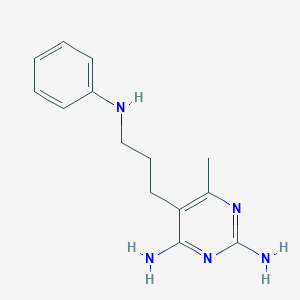
![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

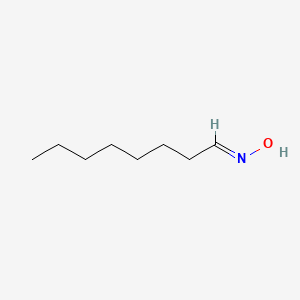
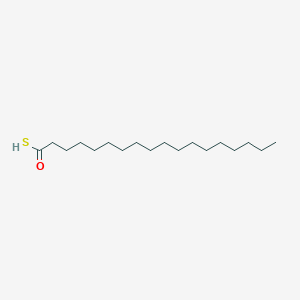
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
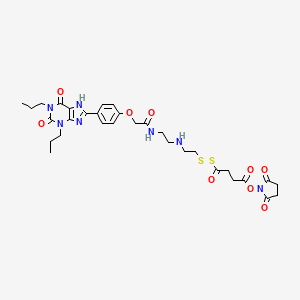
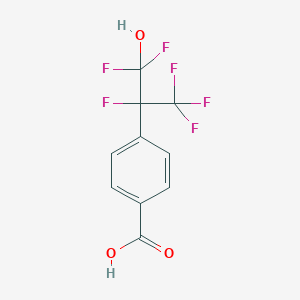
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
